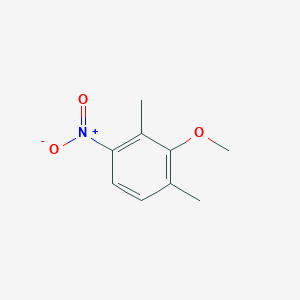

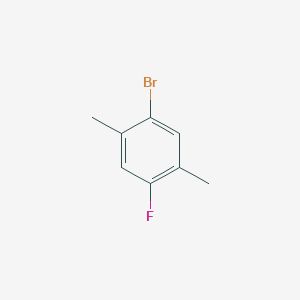

1-Bromo-4-fluoro-2,5-dimethylbenzene

Overview

Description

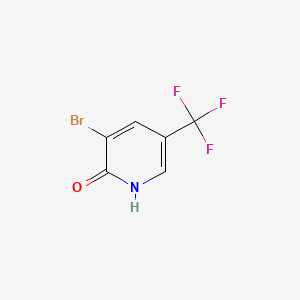

1-Bromo-4-fluoro-2,5-dimethylbenzene is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Regioselective Bromination : 1-Bromo-4-fluoro-2,5-dimethylbenzene has been studied in the context of regioselective bromination and sulfur-functionalized quinone derivatives synthesis (Aitken et al., 2016).

Synthesis Methods : Various methods of synthesis, including reactions involving diazotization and bromination, have been explored for compounds including this compound (Guo Zhi-an, 2009).

Photochemical Reactions : The compound has been part of studies on photochemical reactions of acyl iodides with aryl halides, demonstrating its utility in such processes (Voronkov et al., 2013).

Crystal Structure Analysis : Investigations into its crystal structure, particularly in relation to bromination products, provide insights into the molecular arrangement and interactions of such compounds (Hammershøj et al., 2005).

Fluorination Studies : Research on fluorination using xenon difluoride, exploring different reaction pathways and product formation, includes this compound as a case study (Koudstaal & Olieman, 2010).

Synthesis of Biphenyl Derivatives : It serves as a key intermediate in synthesizing certain biphenyl derivatives, useful in pharmaceutical contexts like the manufacture of flurbiprofen (Qiu et al., 2009).

Halogen-Substituent Effect Studies : Research into the spectroscopic properties of halogen-substituted compounds often includes this compound to understand the impact of different halogens on molecular properties (Misawa et al., 2019).

Reaction Kinetics : Experimental and theoretical studies have compared the bromination kinetics of this compound with other related compounds (Villalba et al., 2018).

Photofragment Spectroscopy : Studies in photofragment spectroscopy include this compound to understand the dynamics of molecular fragmentation upon UV exposure (Gu et al., 2001).

Thermochemical Studies : Understanding the thermochemistry of halogen-substituted methylbenzenes, including this compound, provides insights into their physical and chemical properties under various conditions (Verevkin et al., 2015).

Synthesis of Phosphonate Esters : Research on photo-induced synthesis of phosphonate esters includes the use of this compound for developing efficient synthesis methods (Zhang Zhong-biao, 2011).

Mechanism of Action

Target of Action

It’s known that bromine and fluorine atoms in organic compounds often interact with various biological targets, such as proteins or enzymes, by forming bonds with specific amino acid residues .

Mode of Action

Biochemical Pathways

It’s known that bromine and fluorine atoms in organic compounds can influence various biochemical pathways by interacting with different biological targets .

Pharmacokinetics

It’s known that the presence of bromine and fluorine atoms in organic compounds can influence their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Result of Action

It’s known that bromine and fluorine atoms in organic compounds can cause various molecular and cellular effects by interacting with different biological targets .

Action Environment

It’s known that environmental factors, such as temperature and ph, can influence the action, efficacy, and stability of organic compounds .

Properties

IUPAC Name |

1-bromo-4-fluoro-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDSJPXBFLCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543648 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-04-4 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.